molecular formula C7H5BrN2O B1375605 2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile CAS No. 1227591-25-4

2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile

Cat. No. B1375605
M. Wt: 213.03 g/mol
InChI Key: TXQSIWVKNWZPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile” is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol . It is intended for research use only.

Scientific Research Applications

Analytical Methodologies in Chromatography

Hydrophilic interaction chromatography (HILIC) is a valuable technique for separating polar, weakly acidic, or basic samples, often utilizing acetonitrile-rich aqueous-organic mobile phases. HILIC's popularity is partly due to its ability to enhance ionization in mass spectrometry compared to traditional reversed-phase chromatography. This method is suitable for analyzing a wide range of compounds, including peptides, proteins, drugs, and metabolites, using various polar stationary phases. The choice of stationary and mobile phases significantly influences separation selectivity, which is complementary to reversed-phase and other chromatographic modes, making HILIC an attractive option for complex analyses (Jandera, 2011).

Medicinal Chemistry and Metal Binding

Hydroxypyridinones, such as 2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile, show promise as efficient metal chelators, particularly for aluminum (Al) and iron (Fe), potentially beneficial in medical applications. These compounds have been explored for their ability to improve physico-chemical and pharmacokinetic properties, making them strong candidates for replacing existing chelators like desferrioxamine. Their interaction with Al, in particular, has been well-documented, suggesting a role in treating conditions related to Al toxicity (Santos, 2002).

Photodynamic Therapy (PDT)

Pretreatments aimed at enhancing protoporphyrin IX accumulation for photodynamic therapy (PDT) have shown the importance of optimizing intralesional content to improve clinical outcomes. Hydroxypyridinones, including derivatives like 2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile, could play a role in such pretreatments by affecting the heme biosynthetic pathway, potentially by chelating ferrous iron and thus influencing the efficacy of PDT (Gerritsen et al., 2008).

properties

IUPAC Name

2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-3-5(1-2-9)7(11)10-4-6/h3-4H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQSIWVKNWZPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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